molecular formula C11H12O2 B14814026 2-Phenylallyl acetate

2-Phenylallyl acetate

Cat. No.: B14814026
M. Wt: 176.21 g/mol
InChI Key: FXTGIMSXGTUMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylallyl acetate can be synthesized through various methods. One common approach involves the esterification of 2-phenylethanol with acetic acid in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to achieve high yields . Another method involves the transesterification of ethyl acetate with 2-phenylethanol using immobilized lipase as a biocatalyst .

Industrial Production Methods

In industrial settings, this compound is often produced via reactive distillation. This process combines the chemical reaction and separation in a single unit, enhancing process efficiency and reducing equipment costs. The esterification of 2-phenylethanol with acetic acid in the presence of an inert component like n-pentane is a typical example of this method .

Chemical Reactions Analysis

Types of Reactions

2-Phenylallyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylallyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylallyl acetate involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation in the presence of specific catalysts, such as palladium. The molecular pathways involved include nucleophilic substitution and esterification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylallyl acetate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its pleasant odor make it a valuable compound in multiple industries .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-phenylprop-2-enyl acetate

InChI

InChI=1S/C11H12O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7H,1,8H2,2H3

InChI Key

FXTGIMSXGTUMAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.